molecular formula C21H16FNO3 B6456293 prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate CAS No. 2549028-47-7

prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate

Cat. No.: B6456293
CAS No.: 2549028-47-7
M. Wt: 349.4 g/mol
InChI Key: RKFQVOMVEHRHPQ-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This particular compound features a quinoline core substituted with ethoxy, fluorophenyl, and carboxylate groups, making it a unique molecule with potential therapeutic applications.

Preparation Methods

The synthesis of prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the ethoxy group: This step can be performed via nucleophilic substitution reactions using ethyl halides.

    Addition of the fluorophenyl group: This can be achieved through Friedel-Crafts acylation using fluorobenzene and suitable acylating agents.

Chemical Reactions Analysis

Prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring, altering its biological activity.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structure and functional groups.

    Industrial Applications: Quinoline derivatives are used in the synthesis of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Prop-2-yn-1-yl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can be compared with other quinoline derivatives such as:

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

prop-2-ynyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3/c1-3-11-26-21(24)15-7-10-18-17(12-15)20(25-4-2)13-19(23-18)14-5-8-16(22)9-6-14/h1,5-10,12-13H,4,11H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFQVOMVEHRHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OCC#C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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